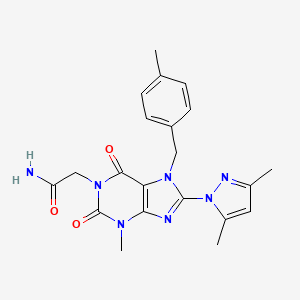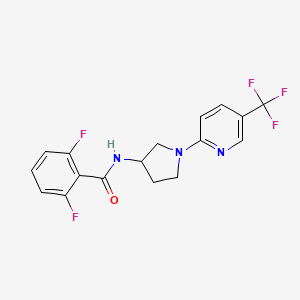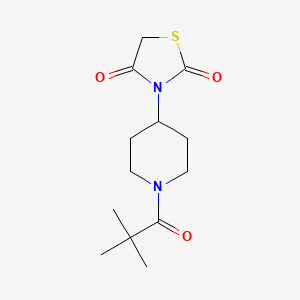
(Fmoc-4-aminomethyl)-piperidine, HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Fmoc-4-aminomethyl)-piperidine, HCl” is an organic compound used in a variety of scientific experiments and research. It has the molecular formula C21H25ClN2O2 and a molecular weight of 372.89 .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . A mild method for an efficient removal of the Fmoc group in ionic liquid has been developed. The combination of a weak base such as triethylamine and [Bmim][BF4] makes the entire system more efficient for the cleavage at room temperature of various amines and amino acid methyl esters in short reaction times .
Molecular Structure Analysis
The molecular structure of “(Fmoc-4-aminomethyl)-piperidine, HCl” is represented by the formula O=C(NCC1CCNCC1)OCC2C3=CC=CC=C3C4=CC=CC=C42.Cl .
Chemical Reactions Analysis
The Fmoc group is a base-labile protecting group used in organic synthesis. It is frequently used as a protecting group for amines . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
“(Fmoc-4-aminomethyl)-piperidine, HCl” has the molecular formula C21H25ClN2O2 and a molecular weight of 372.89 .
Aplicaciones Científicas De Investigación
Synthesis of Nonlinear Optical (NLO) Oligomers
(Fmoc-4-aminomethyl)-piperidine, HCl is instrumental in the synthesis of nonlinear optical (NLO) oligomers, particularly in the convergent synthesis of protected ω-secondary amino carboxylic acid monomers containing 4-dialkylamino-4'-(alkylsulfonyl)azobenzene NLO chromophores. The protection and deprotection steps involving the Fmoc group are crucial in the sequential construction of these oligomers, leading to the synthesis of monomers, dimers, and tetramers with NLO properties (Huang et al., 2000).
Peptide Synthesis
The compound is used in the rapid continuous solution synthesis of peptides, such as tachykinin peptides. Its role in the deprotection step, where it serves as a deblocking agent through the removal of the Fmoc-protecting group, is vital for achieving high purity and yield in the synthesized peptides (Beyermann et al., 1990).
Fmoc Solid Phase Peptide Synthesis
(Fmoc-4-aminomethyl)-piperidine, HCl is pivotal in Fmoc solid phase peptide synthesis, where it is used to remove the Fmoc protecting group. Its utilization offers advantages in terms of reduced toxicity and better reagent handling compared to other deprotection reagents. The choice of deprotection reagent significantly influences the yield, purity, and quality of the synthesized peptides (Luna et al., 2016).
Optimization of Peptide Synthesis
The use of (Fmoc-4-aminomethyl)-piperidine, HCl in peptide synthesis leads to the production of bioactive and homogeneous peptides, like dihydrosomatostatin, with reduced side reactions and improved overall yield. It allows for the utilization of tert-butyl-type side chain blocking and peptide-to-resin linkage cleavable by mild acidolysis, circumventing the limitations of traditional solid phase synthesis methods (Chang & Meienhofer, 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c24-21(23-13-15-9-11-22-12-10-15)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,15,20,22H,9-14H2,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBVRKBJLLWDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one](/img/structure/B2643670.png)

![N-(3-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2643672.png)

![1-(6-Methoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-yl)prop-2-en-1-one](/img/structure/B2643675.png)
![3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2643676.png)


![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-4-carboxamide](/img/structure/B2643681.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2643684.png)

![4-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2643687.png)